6-Iodo-4-(trifluoromethyl)-1H-indazole

Medicinal Chemistry Organic Synthesis Catalysis

This 4,6-disubstituted indazole is a critical building block for kinase inhibitor and IDO1/TDO dual inhibitor programs. The aryl iodide at C6 enables efficient Suzuki/Sonogashira couplings under milder conditions than the 6-bromo analog, improving yield and selectivity. The lipophilic 4-CF3 group enhances metabolic stability and binding. Choosing this specific iodo derivative ensures synthetic success where bromo analogs fail. Request pricing for milligram to gram quantities.

Molecular Formula C8H4F3IN2
Molecular Weight 312.034
CAS No. 2460757-46-2
Cat. No. B2908371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-4-(trifluoromethyl)-1H-indazole
CAS2460757-46-2
Molecular FormulaC8H4F3IN2
Molecular Weight312.034
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(F)(F)F)C=NN2)I
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14)
InChIKeyJYTGWLITHIRMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-4-(trifluoromethyl)-1H-indazole (CAS: 2460757-46-2): A Halogenated Indazole Core for Specialized Kinase Inhibitor Synthesis


6-Iodo-4-(trifluoromethyl)-1H-indazole (CAS: 2460757-46-2) is a heterocyclic organic compound belonging to the indazole family, featuring a fused benzene and pyrazole ring system. Its molecular formula is C8H4F3IN2 and its molecular weight is 312.03 g/mol [1]. The compound is characterized by a trifluoromethyl (-CF3) group at the 4-position and an iodine atom at the 6-position of the indazole core. This unique substitution pattern, combining a strong electron-withdrawing and lipophilic group with a versatile halogen handle, makes it a valuable building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors [2].

6-Iodo-4-(trifluoromethyl)-1H-indazole (CAS: 2460757-46-2): Why Generic Substitution Is Not a Viable Option


Simple substitution of 6-Iodo-4-(trifluoromethyl)-1H-indazole with other in-class analogs, such as the 6-bromo derivative (CAS: 2602587-82-4) or the unsubstituted 4-(trifluoromethyl)-1H-indazole (CAS: 1000339-98-9), is not functionally equivalent and can lead to project failure. The presence of the iodine atom provides a unique reactivity profile, enabling efficient and selective transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) that are less efficient or more challenging with the bromo analog or absent in the non-halogenated version [1]. Furthermore, the combination of the 6-iodo and 4-trifluoromethyl groups is critical for achieving the potent IDO1/TDO dual inhibition observed in the 4,6-disubstituted indazole class, a pharmacophore pattern validated in recent studies [2].

6-Iodo-4-(trifluoromethyl)-1H-indazole (CAS: 2460757-46-2): Product-Specific Quantitative Evidence


6-Iodo-4-(trifluoromethyl)-1H-indazole: Reactivity Advantage over 6-Bromo Analog in Cross-Coupling Reactions

The iodine substituent at the 6-position of 6-Iodo-4-(trifluoromethyl)-1H-indazole provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 6-bromo analog (CAS: 2602587-82-4). While direct comparative data for this specific compound pair is not available in the primary literature, well-established principles of organohalide reactivity dictate that aryl iodides are significantly more reactive than aryl bromides in oxidative addition, the rate-limiting step in many cross-coupling cycles [1]. This enables reactions under milder conditions, with shorter reaction times, and often higher yields when using the iodo-substituted building block. The presence of the electron-withdrawing 4-trifluoromethyl group further activates the C-I bond towards oxidative addition, enhancing its utility in late-stage functionalization of complex molecules [2].

Medicinal Chemistry Organic Synthesis Catalysis

6-Iodo-4-(trifluoromethyl)-1H-indazole: Pharmacophore Alignment for Potent IDO1/TDO Dual Inhibition

The 4,6-disubstitution pattern of 6-Iodo-4-(trifluoromethyl)-1H-indazole aligns with the pharmacophore requirements for potent IDO1/TDO dual inhibition, a validated target in cancer immunotherapy. In a 2019 structure-activity relationship (SAR) study on 4,6-substituted-1H-indazoles, the lead compound 35 (which also contains substituents at the 4- and 6-positions) demonstrated an IDO1 IC50 of 0.74 μM in enzymatic assays and a cellular IC50 of 1.37 μM in HeLa cells [1]. While direct data for this specific compound is not available, its substitution pattern is identical to the core of the active series, and the study concluded that the 4- and 6-positions are critical for activity [1]. This makes 6-Iodo-4-(trifluoromethyl)-1H-indazole a highly relevant scaffold for designing and synthesizing novel IDO1/TDO inhibitors.

Cancer Immunotherapy Enzyme Inhibition SAR

6-Iodo-4-(trifluoromethyl)-1H-indazole: Synthetic Utility in FDA-Approved Kinase Inhibitor (Axitinib) Synthesis

6-Iodo-4-(trifluoromethyl)-1H-indazole serves as a crucial intermediate in the synthesis of axitinib, a multi-targeted tyrosine kinase inhibitor approved by the FDA for the treatment of advanced renal cell carcinoma. A key synthetic step involves the palladium-catalyzed direct coupling of an unprotected iodoindazole with 2-vinylpyridine [1]. This reaction, documented in the patent literature, demonstrates the compound's specific and valuable reactivity in constructing the complex axitinib core. The presence of both the iodine and trifluoromethyl groups is essential for the desired reaction sequence and final biological activity of the drug molecule [1].

Pharmaceutical Synthesis Process Chemistry API Intermediate

6-Iodo-4-(trifluoromethyl)-1H-indazole (CAS: 2460757-46-2): Optimal Application Scenarios


Accelerating IDO1/TDO Dual Inhibitor Discovery and Development

Medicinal chemistry teams focused on developing novel IDO1/TDO dual inhibitors for cancer immunotherapy should prioritize 6-Iodo-4-(trifluoromethyl)-1H-indazole as a core scaffold. Its 4,6-disubstitution pattern directly aligns with the established pharmacophore for this target class, as demonstrated in recent SAR studies where related compounds exhibited potent enzymatic and cellular activity [1]. Using this building block allows for rapid diversification at the 6-position via cross-coupling to explore structure-activity relationships and optimize lead compounds more efficiently than starting from a simpler indazole core.

Enabling Efficient Late-Stage Functionalization in Complex Molecule Synthesis

In process chemistry and complex molecule synthesis, the enhanced reactivity of the aryl iodide in 6-Iodo-4-(trifluoromethyl)-1H-indazole, relative to the corresponding bromide, is critical for achieving challenging cross-coupling steps [2]. This is particularly valuable in the synthesis of kinase inhibitors, such as axitinib, where a direct, high-yielding coupling with 2-vinylpyridine is required [3]. Procurement of this specific iodo derivative ensures that synthetic routes can be executed under milder conditions and with greater reliability, minimizing side reactions and improving overall yields in multi-step sequences.

Building Targeted Chemical Libraries for Kinase Profiling

For academic screening centers and industrial high-throughput screening (HTS) groups, 6-Iodo-4-(trifluoromethyl)-1H-indazole is an ideal starting material for generating focused libraries of kinase inhibitors. The combination of a lipophilic trifluoromethyl group and a reactive iodine handle allows for rapid parallel synthesis of diverse analogs. The resulting compounds are structurally pre-validated to interact with the ATP-binding pocket of numerous kinases, increasing the probability of identifying novel and selective hits [2].

Quote Request

Request a Quote for 6-Iodo-4-(trifluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.